Validated Multi-Gram Synthetic Route with 76% Isolated Yield from Ethyl 2-(3-Methylisoxazol-5-yl)acetate
The target compound has been synthesized at multi-gram scale via a one-step cyclopropanation of ethyl 2-(3-methylisoxazol-5-yl)acetate using 1,2-dibromoethane and 50% NaOH under phase-transfer conditions, yielding 13.39 g (76% yield) as white solids, with identity confirmed by ESI-MS (m/z 168 [M+H]⁺) [1]. In contrast, the published synthesis of the 5-methyl regioisomer (CAS 1352542-62-1) uses alternative starting materials and conditions, resulting in different impurity profiles and requiring separate method development . The 4-bromo analog (CAS 1380090-08-3) requires a subsequent ester hydrolysis step (ethyl ester to carboxylic acid with NaOH/THF), adding synthetic complexity [2].
| Evidence Dimension | Synthetic accessibility (yield and intermediate complexity) |
|---|---|
| Target Compound Data | 76% yield, single-step from ethyl ester precursor, 13.39 g scale, m/z (ESI) 168 [M+H]⁺ |
| Comparator Or Baseline | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid (CAS 1352542-62-1): synthesis requires alternative starting material (ethyl 5-methylisoxazole-3-carboxylate); comparative yield not reported in same patent; 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1380090-08-3): requires additional ester hydrolysis step (NaOH/THF) |
| Quantified Difference | 13.39 g isolated (76% yield) demonstrates scalable route suitable for fragment library and HTS follow-up; the non-halogenated scaffold avoids additional deprotection/hydrolysis steps required for the 4-bromo analog. |
| Conditions | Toluene, tetra-n-butylammonium bromide (phase-transfer catalyst), 1,2-dibromoethane, 50% NaOH, room temperature, 24 h; acidification to pH 1 with 6 N HCl (US20150148333A1, Example 1 [0176]) |
Why This Matters
A demonstrated scalable synthetic route with published yield enables procurement teams to assess supply feasibility and cost-of-goods before committing to larger-scale SAR campaigns.
- [1] Constellation Pharmaceuticals, Inc. (2015) Benzo[b]isoxazoloazepine bromodomain inhibitors and uses thereof. US Patent Application US20150148333A1, Example 1 [0176]. Available at: https://patents.google.com/patent/US20150148333A1/en View Source
- [2] MolAid. 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropanecarboxylic acid (CAS 1380090-08-3). Available at: https://www.molaid.com/compound/1380090-08-3 View Source
